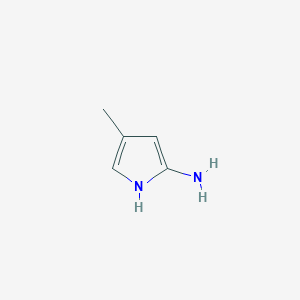

4-methyl-1H-pyrrol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrrol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-2-5(6)7-3-4/h2-3,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSHOHABXLMAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1h Pyrrol 2 Amine and Its Functionalized Analogues

Established Synthetic Routes to the 4-methyl-1H-pyrrol-2-amine Skeleton

Traditional synthetic strategies for constructing the this compound core often involve multi-step sequences that focus on the initial formation of the pyrrole (B145914) ring followed by the introduction of the amine functionality.

Paal-Knorr Cyclocondensation Approaches for Pyrrole Ring Formation

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, providing a reliable method for the construction of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). wikipedia.orguctm.edu This reaction proceeds via the condensation of the amine with the diketone to form a dihydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

The mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. uctm.edu A subsequent intramolecular attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to furnish the final pyrrole product. wikipedia.orguctm.edu The reaction is typically carried out under acidic conditions, which can be either protic or Lewis acids. wikipedia.org While a classic and widely used method, the Paal-Knorr synthesis can be limited by the availability of the requisite 1,4-dicarbonyl precursors and the often harsh reaction conditions required for cyclization. alfa-chemistry.com

| Parameter | Description | References |

|---|---|---|

| Reactants | 1,4-Dicarbonyl compound and a primary amine or ammonia | wikipedia.orguctm.edu |

| Key Intermediate | 2,5-Dihydroxytetrahydropyrrole derivative | wikipedia.orguctm.edu |

| Reaction Conditions | Typically acidic (protic or Lewis acids) | wikipedia.org |

| Advantages | Reliable and well-established method for pyrrole ring formation | wikipedia.org |

| Limitations | Availability of 1,4-dicarbonyl precursors and potentially harsh reaction conditions | alfa-chemistry.com |

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile and widely employed method for the formation of C-N bonds, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This two-step process, often performed in a single pot, involves the initial reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org This strategy can be applied to introduce the 2-amino group onto a pre-formed 4-methyl-1H-pyrrol-2-one scaffold.

A variety of reducing agents can be utilized, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity and tolerance of acidic conditions often required for imine formation. wikipedia.org An alternative approach involves catalytic hydrogenation. wikipedia.org A notable variation is the intermolecular redox amination, which utilizes the inherent reducing power of a molecule like 3-pyrroline (B95000) to achieve the reductive amination of aldehydes and ketones, avoiding the need for external stoichiometric reducing agents. nih.govku.edunih.gov

Modified Strecker Reaction Pathways for Substituted Pyrrolones

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.orgnih.gov The reaction proceeds through the formation of an α-aminonitrile intermediate from the reaction of a carbonyl compound, ammonia (or an amine), and a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com

In the context of pyrrole synthesis, a modified Strecker reaction can be envisioned for the synthesis of substituted pyrrolones, which can then be further functionalized. This multicomponent reaction offers the advantage of rapidly assembling complex molecules from simple starting materials. nih.gov The versatility of the Strecker synthesis allows for the use of a wide range of aldehydes and ketones, as well as primary and secondary amines, leading to a diverse array of substituted products. wikipedia.org Asymmetric variations of the Strecker reaction have also been developed, enabling the stereoselective synthesis of chiral amino acid derivatives. nih.gov

Advanced Synthetic Approaches and Reaction Design

To overcome the limitations of traditional methods, modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign strategies. These advanced approaches often lead to higher yields, shorter reaction times, and greater molecular diversity.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. bohrium.compensoft.net The use of microwave irradiation in the synthesis of pyrrole derivatives has been extensively reviewed, highlighting its advantages in various synthetic transformations, including the Paal-Knorr condensation. pensoft.netbenthamdirect.com

The uniform heating provided by microwave reactors enhances reaction rates and can enable reactions to be carried out in greener solvents, such as water, or even under solvent-free conditions. bohrium.compensoft.net This technology has been successfully applied to the synthesis of a wide range of substituted pyrroles, demonstrating its broad applicability and potential for creating libraries of compounds for biological screening. bohrium.comnih.gov

| Advantage | Description | References |

|---|---|---|

| Reduced Reaction Times | Significant acceleration of reactions compared to conventional heating. | bohrium.compensoft.net |

| Increased Yields | Often leads to higher product yields and improved purity. | bohrium.comnih.gov |

| Greener Chemistry | Facilitates the use of environmentally benign solvents or solvent-free conditions. | bohrium.compensoft.net |

| Enhanced Efficiency | Uniform heating leads to more efficient energy transfer. | bohrium.com |

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules. orientjchem.orgbohrium.com These reactions combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. orientjchem.org MCRs are particularly valuable for generating molecular diversity and are well-suited for the construction of substituted 2-aminopyrroles. nih.govnih.govacs.org

Several MCRs have been developed for the synthesis of polysubstituted 2-aminopyrroles. nih.govnih.govacs.orgynu.edu.cn These strategies often involve the reaction of aldehydes, N-substituted acetophenones, and activated methylene (B1212753) compounds to generate highly functionalized pyrrole scaffolds in a single step. nih.govacs.org The operational simplicity, mild reaction conditions, and the ability to generate diverse structures make MCRs a powerful tool in modern drug discovery and organic synthesis. rsc.org

Catalytic Methodologies for Pyrrole Synthesis

Catalysis is central to the modern synthesis of pyrroles, offering efficient and often milder routes compared to classical methods. These strategies include metal-catalyzed oxidative reactions, acid- and base-catalyzed condensations, each providing unique advantages in accessing the pyrrole core.

Metal-Catalyzed Oxidative Cyclizations and Dehydrogenative Functionalizations

Metal-catalyzed reactions are powerful tools for synthesizing substituted pyrroles, often proceeding through oxidative cyclization or dehydrogenative coupling pathways, which form the heterocyclic ring with concurrent loss of hydrogen or other small molecules.

Oxidative Cyclizations: These reactions typically involve the formation of C-C and C-N bonds in a cascade process. For instance, a copper-catalyzed tandem oxidative cyclization/1,2-amino migration of enamino esters has been developed to produce aminomethyl-substituted pyrroles. acs.org This method constructs two new C-N bonds and one C(sp²)–C(sp²) bond in a single operation, using molecular oxygen as the oxidant. acs.org Similarly, copper(II) acetate (B1210297) in the presence of potassium acetate facilitates the oxidative cyclization of enamino esters to yield polysubstituted pyrrole derivatives. researchgate.net Another approach involves a silver(I)-promoted oxidative cyclization of homopropargylamines, where the metal activates the alkyne triple bond toward intramolecular nucleophilic attack by the amine, followed by oxidation steps to yield the aromatic pyrrole ring. researchgate.net

Dehydrogenative Functionalizations and Couplings: This strategy involves the formation of pyrroles from simpler, saturated precursors by removing hydrogen. Ruthenium-based pincer catalysts have been employed for the dehydrogenative coupling of secondary alcohols and amino alcohols to form various substituted pyrroles. organic-chemistry.org A sustainable approach utilizes an iridium nanoparticle catalyst for the acceptorless dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols, producing pyrroles with water and hydrogen as the only byproducts. researchgate.net This heterogeneous catalyst demonstrates high efficiency and reusability. researchgate.net Manganese catalysts have also emerged as effective, earth-abundant alternatives to noble metals for the dehydrogenative coupling of 1,2-amino alcohols with keto esters, a catalytic version of the Knorr pyrrole synthesis. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Copper(II) Acetate / KOAc | Enamino esters | Oxidative Cyclization | Produces polysubstituted pyrroles in good yields. researchgate.net |

| Copper Catalyst / O₂ | Enamino esters | Oxidative Cyclization/1,2-Amino Migration | Forms aminomethyl-substituted pyrroles under mild conditions. acs.org |

| Ruthenium Pincer Complex | Secondary alcohols and amino alcohols | Dehydrogenative Coupling | Enables synthesis of various substituted pyrroles. organic-chemistry.org |

| Iridium Nanoparticles | Secondary alcohols and 1,2-amino alcohols | Acceptorless Dehydrogenative Condensation | Sustainable method with H₂ and H₂O as byproducts; catalyst is reusable. researchgate.net |

| Silver(I) Acetate | Homopropargylamines | Oxidative Cyclization | Proceeds via a 5-endo-dig cyclization followed by aromatization. researchgate.net |

Lewis and Brønsted Acid Catalysis in Pyrrole Formation

Acid catalysis provides an alternative platform for pyrrole synthesis, activating substrates toward cyclization and condensation reactions.

Lewis Acid Catalysis: Lewis acids like iron(III) chloride (FeCl₃), scandium triflate (Sc(OTf)₃), and aluminum chloride (AlCl₃) are effective catalysts for constructing the pyrrole ring. rsc.orgbeilstein-journals.orgrsc.org For example, FeCl₃ has been used in an economical and environmentally friendly version of the Clauson-Kaas pyrrole synthesis, reacting amines with 2,5-dimethoxytetrahydrofuran (B146720) in water. beilstein-journals.orgnih.gov Scandium triflate has also been shown to catalyze this reaction efficiently. beilstein-journals.orgnih.gov In other systems, AlCl₃ steers the reaction of N-formylmethyl tertiary enamides toward intramolecular nucleophilic addition, followed by dehydration and aromatization to yield polysubstituted pyrroles. rsc.org This highlights how the choice of Lewis acid can direct the reaction pathway toward different outcomes. rsc.org

Brønsted Acid Catalysis: Brønsted acids activate electrophiles by protonation, facilitating nucleophilic attack and subsequent cyclization. youtube.com Chiral Brønsted acids, such as phosphoric acids, have been utilized to catalyze asymmetric Friedel-Crafts alkylations of pyrroles with nitroolefins, yielding 2-substituted pyrroles with high enantioselectivity. nih.gov These catalysts can also promote the dearomatization of phenol- and indole-tethered homopropargyl amines to synthesize fused polycyclic systems. nih.gov A combined Palladium(0) and Brønsted acid catalytic system has been developed for the intramolecular N-allylation of pyrroles with alkynes, providing access to N-fused heterocycles in a completely atom-economical process. rsc.org

| Catalyst Type | Catalyst Example | Reactants | Reaction Type |

|---|---|---|---|

| Lewis Acid | FeCl₃ | Amines and 2,5-dimethoxytetrahydrofuran | Clauson-Kaas Synthesis beilstein-journals.orgnih.gov |

| Lewis Acid | AlCl₃ | N-formylmethyl tertiary enamides | Intramolecular Cyclization/Aromatization rsc.org |

| Brønsted Acid | Chiral Phosphoric Acid | Pyrroles and nitroolefins | Asymmetric Friedel-Crafts Alkylation nih.gov |

| Combined | Pd(0) / Brønsted Acid | N-tethered alkynyl pyrroles | Intramolecular N-allylation rsc.org |

Base-Catalyzed Reactions (e.g., DABCO-promoted)

Base-catalyzed reactions offer mild and efficient routes for synthesizing functionalized pyrroles. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a particularly effective organocatalyst for this purpose. It has been used to promote the three-component reaction of phenacyl bromides, pentane-2,4-dione, and various amines in an aqueous medium, providing a convenient and environmentally friendly synthesis of C- and N-substituted pyrroles. scirp.orgresearchgate.net The proposed mechanism involves the initial formation of an unsaturated amino ketone from the amine and dione; separately, DABCO forms a quaternary salt with the phenacyl bromide, which then reacts with the amino ketone intermediate, leading to cyclization and dehydration to form the pyrrole product. scirp.org This methodology has been shown to be applicable to both alkyl and aryl amines. scirp.orgresearchgate.net DABCO has also been employed in domino reactions and annulations to produce highly functionalized pyrrole adducts. nih.govnih.gov

| Catalyst | Reactants | Solvent | Key Features |

|---|---|---|---|

| DABCO | Phenacyl bromides, pentane-2,4-dione, amines | Water | Convenient, eco-friendly, three-component synthesis of substituted pyrroles. scirp.orgresearchgate.net |

| DABCO | Arylglyoxal monohydrates, enamino esters, 1,3-dicarbonyl compounds | Not Specified | Three-component domino reaction to give highly functionalized NH-pyrroles. nih.gov |

| DABCO | β′-acetoxy allenoates and 2-(tosylamino)carbonyl compounds | Not Specified | Amine-catalyzed [3+2] annulation to generate trisubstituted pyrroles. nih.gov |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a highly effective strategy for constructing the pyrrole ring, where a pre-assembled acyclic precursor containing all the necessary atoms is induced to cyclize. These reactions can be promoted by various reagents and catalysts.

For example, an efficient synthesis of pyrroles has been achieved through a base-mediated intramolecular cyclization of N-propargylamines. organic-chemistry.org Gold-catalyzed cascade reactions of α-amino ketones with alkynes also proceed via hydroamination followed by cyclization to give substituted pyrroles with high regioselectivity. organic-chemistry.org Another novel strategy involves the intramolecular cyclization of γ-alkynyl oximes promoted by samarium(II) iodide (SmI₂), which provides a one-pot reaction with a broad substrate scope under feasible conditions. thieme-connect.com Palladium-catalyzed intramolecular cyclizations of alkynyl carboxamides have been used to prepare penta-substituted pyrrole derivatives. tandfonline.com Furthermore, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a silane-based radical initiator provides access to fused pyrrole systems. proquest.com These methods highlight the versatility of intramolecular approaches, allowing for the construction of diverse and complex pyrrole-containing structures from strategically designed linear precursors.

| Promoter/Catalyst | Substrate | Reaction Type | Key Features |

|---|---|---|---|

| Base-mediated | N-propargylamines | Intramolecular Cyclization | Provides structurally diversified pyrroles in high yield. organic-chemistry.org |

| Gold Catalyst | α-amino ketones and alkynes | Cascade Hydroamination/Cyclization | High regioselectivity and wide functional group tolerance. organic-chemistry.org |

| Samarium(II) Iodide (SmI₂) | γ-alkynyl oximes | Reductive Intramolecular Cyclization | One-pot reaction with broad substrate scope. thieme-connect.com |

| Palladium Catalyst | Alkynyl carboxamides | Intramolecular Cyclization | Prepares penta-substituted pyrrole derivatives. tandfonline.com |

| (TMS)₃SiH/AIBN | o-bromophenyl-substituted pyrrolylpyridinium salts | Free-Radical Intramolecular Cyclization | Synthesizes fused pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. proquest.com |

Strategic Incorporation of Methyl and Amine Functionalities

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups on the pyrrole ring. This is governed by the principles of positional selectivity in pyrrole chemistry.

Positional Selectivity in Pyrrole Substitution Patterns

The pyrrole ring is electron-rich and highly reactive towards electrophilic aromatic substitution. pearson.comslideshare.net The regiochemical outcome of such substitutions is dictated by the relative stability of the carbocation intermediate (σ-complex) formed upon attack of the electrophile. slideshare.net

Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position. vedantu.com This preference is because the positive charge of the intermediate formed from C2-attack can be delocalized over three atoms, including the nitrogen atom, resulting in three resonance structures. slideshare.net In contrast, attack at the C3 position leads to an intermediate with only two resonance structures, and the delocalization is less effective, making this pathway less favorable. slideshare.netvedantu.com

Therefore, to synthesize a 2-amino pyrrole, direct electrophilic amination or related reactions would be expected to proceed at the desired position. However, introducing a methyl group at the C4 position is more challenging via direct electrophilic substitution on an unsubstituted pyrrole. This requires either starting with a precursor that already contains the methyl group in the correct position or using directing groups to override the inherent C2-selectivity. The reactivity and selectivity can also be influenced by the nature of the electrophile and the presence of substituents already on the nitrogen atom, which can introduce steric hindrance that may favor substitution at the less hindered β-position (C3 or C4). umich.edu

Control over Regioselectivity in Pyrrole-Amine Linkages

These methodologies can be broadly categorized into cyclization strategies, where the regiochemistry is dictated by the structure of the acyclic precursors, and post-modification of a pre-formed pyrrole ring, where directing groups or specific catalysts are employed.

Domino and Multicomponent Reactions

Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant approach to constructing complex molecules with high regioselectivity from simple starting materials. A novel metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides. acs.orgnih.gov This process is initiated by a propargylic 3,4-diaza-Cope rearrangement, followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction. acs.orgnih.gov The structure of the starting hydrazide predetermines the final substitution pattern, ensuring the formation of the 2-aminopyrrole regioisomer. A significant advantage of this method is the ability to selectively produce a 2-aminopyrrole with a Boc-protected amino group at the C2 position and an unsubstituted pyrrole nitrogen (N-H), which is valuable for subsequent functionalization. acs.orgnih.gov

Multicomponent reactions (MCRs) provide another powerful tool for the regioselective synthesis of highly functionalized pyrroles. An efficient three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides has been shown to produce 2-aminopyrrole systems. organic-chemistry.org The reaction proceeds through a proposed mechanism involving a 1,3-dipolar cycloaddition, where the components assemble in a specific and controlled manner to yield the desired polysubstituted 2-aminopyrrole. organic-chemistry.org Similarly, a palladium(II)-catalyzed three-component reaction of alkyne esters, amines, and alkenes has been reported to form 2,3,4-trisubstituted pyrroles with defined regiochemistry. nih.gov

| Reaction Type | Key Reactants | Regiochemical Control Mechanism | Outcome |

| Domino Reaction | N-alkynyl, N′-vinyl hydrazides | Pre-defined connectivity in the starting material directs the cascade cyclization. | Selective formation of 2-aminopyrroles. acs.orgnih.gov |

| Three-Component Reaction | N-tosylimines, DMAD, Isocyanides | Controlled assembly of components via a zwitterionic intermediate and subsequent cyclization. | Highly functionalized 2-aminopyrroles. organic-chemistry.org |

| Three-Component Reaction | Alkyne esters, Amines, Alkenes | Pd(II)-catalyzed regioselective migratory insertion of an alkene into an enamine intermediate. | 2,3,4-trisubstituted pyrroles. nih.gov |

Cycloaddition Strategies

Cycloaddition reactions are a cornerstone for constructing heterocyclic rings with controlled regioselectivity. The reaction of mesoionic 1,3-oxazolium-5-olates (münchnones) with enamines has been developed as a regioselective route to pyrroles. researchgate.netnih.govwhiterose.ac.uk In this approach, the substitution pattern of the enamine dictates the regiochemistry of the resulting pyrrole. researchgate.netnih.gov This method can be performed in an amine-catalyzed variant, allowing aldehydes to be used directly as substrates for the in situ formation of the required enamine. researchgate.netnih.gov This strategy offers flexibility, as the choice of alkene isomer can potentially allow access to different pyrrole regioisomers, an improvement over corresponding alkyne cycloadditions. whiterose.ac.uk

Catalyst-Controlled Synthesis

The use of transition metal catalysts is a prominent strategy for controlling regioselectivity. A two-step, one-pot process involving an iron-catalyzed carboamination followed by a copper-mediated cyclization has been shown to be completely regioselective for the formation of 1,2,4-trisubstituted pyrroles. dntb.gov.ua This method leverages the distinct catalytic activities of two different metals to control the bond-forming events.

Furthermore, a copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides polysubstituted N-H pyrroles with high regioselectivity. organic-chemistry.org The catalyst is responsible for both the initial reductive coupling and the subsequent cyclization steps, ensuring a controlled outcome. organic-chemistry.org Palladium/norbornene co-catalyzed reactions have also been employed for the regioselective alkylation of electron-deficient 1H-pyrroles at the C-H bond adjacent to the NH group, demonstrating catalyst control over the functionalization of a pre-formed pyrrole ring. organic-chemistry.org

| Catalyst System | Reaction Type | Regiochemical Outcome |

| Iron/Copper | Carboamination/Cyclization | Completely regioselective formation of 1,2,4-trisubstituted pyrroles. dntb.gov.ua |

| Copper Hydride (CuH) | Enyne-Nitrile Coupling | Polysubstituted N-H pyrroles with high regioselectivity. organic-chemistry.org |

| Palladium/Norbornene | C-H Alkylation | Regioselective C5-alkylation of 2-substituted or 2,3-disubstituted 1H-pyrroles. organic-chemistry.org |

Enzymatic and Precursor-Based Methods

Biocatalysis offers an alternative approach to achieving high regioselectivity under mild conditions. While chemical halogenation of pyrroles is often difficult to control, enzymatic halogenation can lead to site-selective monohalogenation. nih.gov For instance, the flavin-dependent halogenase PrnC can regioselectively chlorinate the C3 position of a pyrrole backbone. nih.gov Such selectively halogenated pyrroles are valuable intermediates that can be further functionalized, for example, through cross-coupling reactions to introduce an amine group at a specific position.

The classic Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a fundamental method for pyrrole formation. acs.org In this reaction, the regioselectivity of the final N-substituted pyrrole is entirely dependent on the substitution pattern of the 1,4-dicarbonyl precursor. acs.org Therefore, control over regioselectivity is shifted to the synthesis of the appropriate diketone starting material.

Chemical Reactivity and Transformations of 4 Methyl 1h Pyrrol 2 Amine Derivatives

Electrophilic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The presence of a strongly activating amino group at the C2 position and a moderately activating methyl group at the C4 position further enhances this reactivity. These substituents direct incoming electrophiles, primarily to the C5 and C3 positions, which are ortho and para to the powerful amino director. Consequently, electrophilic substitution on 4-methyl-1H-pyrrol-2-amine derivatives is expected to occur with high regioselectivity, favoring the C5 position.

Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions that have been studied on various pyrrole systems.

Halogenation: The bromination and chlorination of pyrrole derivatives are typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). For instance, the bromination of a ternary iminium salt derived from 1H-pyrrole-2-carbaldehyde, followed by hydrolysis, yields the 4-bromo derivative. semanticscholar.org The combination of HBr and DMSO has also been established as a powerful system for the functionalization of various heteroaryls, including pyrroles. researchgate.net Given the activating nature of the substituents on this compound, halogenation would likely proceed under mild conditions, with substitution occurring preferentially at the C5 position.

Nitration: Nitration of the pyrrole ring can be challenging due to the acid sensitivity of many pyrrole compounds and their susceptibility to oxidation. thieme-connect.de However, stabilized pyrroles can be nitrated using reagents like acetyl nitrate (B79036) or copper(II) nitrate in acetic anhydride (B1165640). thieme-connect.de For example, nitration of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones can lead to mono- or dinitro derivatives, which can then be reduced to the corresponding amines. researchgate.net The nitration of tert-butyl pyrrole derivatives is also a known transformation. smolecule.com For this compound, a carefully chosen nitrating agent would be required to achieve selective nitration at the C5 or C3 position while avoiding degradation of the starting material.

| Transformation | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Inert solvent (e.g., THF, CCl₄) | |

| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane, room temperature | nih.gov |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Controlled temperature (0–10°C) | |

| Nitration | Acetyl Nitrate (from Ac₂O and HNO₃) | Low temperature | thieme-connect.de |

Acylation and Formylation Pathways

Acylation: The N-acylation of amines is a common method for protecting the -NH group during multi-step syntheses, often using acyl chlorides or anhydrides. researchgate.net Friedel-Crafts acylation on the pyrrole ring itself is also a key transformation. The acylation of β-enamino ketones with reagents like trifluoroacetic anhydride or ethyl oxalyl chloride can occur at either the nitrogen or carbon, depending on the substitution of the enaminone. researchgate.net For this compound, acylation could potentially occur at the exocyclic nitrogen or on the pyrrole ring at the C5 position, depending on the reaction conditions and the acylating agent used.

Formylation: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic rings, including pyrroles. rsc.orgbeilstein-journals.org The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. semanticscholar.orgvulcanchem.com This method has been used to synthesize various formyl-pyrroles, such as 1H-pyrrole-2-carbaldehyde and its derivatives. semanticscholar.org The formylation of a 3-fluoro-1H-pyrrole derivative using the Vilsmeier-Haack reaction resulted in a mixture of 4- and 5-formylated regioisomers. nih.gov Applying this to this compound would be expected to yield primarily the 5-formyl derivative due to the strong directing effect of the amino group.

Nucleophilic Reactivity of the Amine Moiety

The primary amine group at the C2 position of this compound is a strong nucleophile and a key site of reactivity. It readily participates in reactions with a wide range of electrophiles.

Nucleophilic Substitution Reactions

The amine group can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. This is fundamental to the synthesis of more complex derivatives.

N-Alkylation: The amine can be alkylated by reacting with alkyl halides. For example, 2-aminopyridine (B139424) analogues have been alkylated using methyl iodide or other haloalkanes in the presence of a base like NaH or CaH₂. nih.gov

N-Acylation: As mentioned previously, the amine can be acylated with acyl chlorides or anhydrides to form amides. researchgate.net This reaction is often used to protect the amine functionality or to build more complex molecular scaffolds. Iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines with acyl chlorides under mild, solvent-free conditions. researchgate.net

Condensation Reactions, including Imine and Enamine Formation

The reaction of the amine group with carbonyl compounds is a cornerstone of its chemistry, leading to the formation of imines or enamines.

Imine Formation: Primary amines react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent elimination of water yields the C=N double bond of the imine. libretexts.org The reaction of 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde with n-butylamine, a primary amine, was shown to form the corresponding imine. core.ac.uk Therefore, this compound is expected to react readily with various aldehydes and ketones to form the corresponding 2-imino-4-methyl-1H-pyrrole derivatives.

Enamine Formation: Enamines are formed when a secondary amine reacts with an aldehyde or ketone containing an α-hydrogen. libretexts.orgwikipedia.org The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen has no proton to lose, a proton is removed from an adjacent carbon to form the C=C double bond of the enamine. libretexts.orgmasterorganicchemistry.com While this compound itself, being a primary amine, forms imines, its N-alkylated derivatives (secondary amines) would be precursors to enamine formation. The reaction of 1,3-diketones with cyclic amines can sometimes yield enaminones as products. mdpi.com

| Amine Type | Carbonyl Type | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| Primary (e.g., R-NH₂) | Aldehyde/Ketone | Imine (Schiff Base) | Carbinolamine | masterorganicchemistry.comlibretexts.org |

| Secondary (e.g., R₂NH) | Aldehyde/Ketone with α-H | Enamine | Iminium Ion | wikipedia.orgmasterorganicchemistry.com |

Amination and Hydrolysis Processes

Amination: The term amination can refer to reactions where the amine group is used as a nucleophile in coupling reactions. For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with aryl halides or triflates. bohrium.com This modern synthetic method could be applied to this compound to form C-N bonds with various aryl or heteroaryl partners, significantly expanding its synthetic utility.

Hydrolysis: Hydrolysis typically refers to the cleavage of bonds by reaction with water. Derivatives formed from the amine group, such as imines and amides, can be hydrolyzed back to the parent amine. Imine hydrolysis is the reverse of its formation and is readily accomplished, usually with aqueous acid (H₃O⁺). masterorganicchemistry.com Amides can also be hydrolyzed to the corresponding amine and carboxylic acid, although this generally requires more forcing conditions (strong acid or base and heat). Furthermore, alkaline hydrolysis of pyrrole-ester derivatives has been noted, though it can sometimes lead to complex mixtures of products. digitellinc.com In contrast, the hydrolysis of diketobutanoic ethyl esters to their corresponding carboxylic acids using aqueous NaOH proceeds cleanly. nih.gov

Redox Chemistry of the Pyrrole-Amine System

The oxidation and reduction of this compound derivatives are fundamental transformations that alter the electronic properties and structure of the molecule, providing pathways to novel compounds.

The oxidation of 2-aminopyrrole systems can lead to a variety of products, depending on the oxidant and reaction conditions. Generally, the pyrrole ring is susceptible to oxidation, which can result in the formation of pyrrolinones or polymeric materials. The amino group can also be a site of oxidation. For instance, some substituted pyrrole compounds can be oxidized to form the corresponding N-oxides.

Research on related 2-aminopyrrole structures has shown that oxidation can be a key step in multicomponent reactions. For example, the oxidation of intermediate pyrrolines with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is used to afford fully aromatic penta-substituted 2-aminopyrroles. nih.gov The specific oxidation products of this compound itself are not extensively detailed in the provided results, but the general reactivity of the 2-aminopyrrole class suggests a susceptibility to oxidative transformations that can be synthetically useful.

Table 1: Potential Oxidation Reactions of 2-Aminopyrrole Derivatives

| Oxidizing Agent | Potential Product(s) | Notes |

| Mild Oxidants | N-Oxides | Oxidation occurs at the amino group. |

| DDQ | Aromatization of pyrrolines nih.gov | Used to form the final pyrrole ring in a one-pot synthesis. |

| Air/O₂ | Polymerization, decomposition | 2-Aminopyrroles can be unstable in air. yok.gov.tr |

Reduction reactions involving 2-aminopyrrole derivatives often target other functional groups within the molecule or the pyrrole ring itself. For instance, a nitro group on the pyrrole ring can be reduced to an amino group using methods like catalytic hydrogenation or iron in acidic conditions. evitachem.com This transformation is crucial for synthesizing diamino-pyrrole derivatives.

Catalytic hydrogenation is a powerful and widely used method for reduction in organic synthesis. organicchemistrydata.orgchadsprep.com It typically employs transition metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). organicchemistrydata.org This method can be applied to reduce various functional groups. For example, the reduction of a carbonyl group in a pyrrole derivative can yield the corresponding alcohol. Similarly, catalytic hydrogenation can be used for the complete saturation of the pyrrole ring, leading to pyrrolidine (B122466) derivatives, although this requires forcing conditions due to the aromaticity of the pyrrole. The choice of catalyst and reaction conditions is critical to achieve selectivity. organicchemistrydata.orgrsc.org For instance, Rh-MoOx/SiO2 has been shown to be an effective catalyst for the hydrogenation of amino acids to amino alcohols with high selectivity. rsc.org

Table 2: Common Reduction Methods for Pyrrole Derivatives

| Reagent/Catalyst | Functional Group Targeted | Product Type |

| Fe/Acid or Catalytic Hydrogenation | Nitro group evitachem.com | Amino group |

| NaBH₄ | Carbonyl group | Alcohol |

| H₂/Pd, Pt, or Ni | Alkene/Alkynes, Pyrrole ring organicchemistrydata.org | Alkane, Pyrrolidine |

Heterocyclic Transformations and Annulation Reactions

The this compound core is a versatile platform for the construction of more complex heterocyclic systems through various cycloaddition, rearrangement, and annulation reactions.

The pyrrole ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to a variety of fused and bridged heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): 2-Aminopyrrole derivatives can undergo [4+2] cycloaddition reactions. For example, nitroso Diels-Alder reactions, where a nitroso group acts as the dienophile, have been used to synthesize functionalized pyrrole amines. In some cases, fused pyrrole-2,3-diones act as oxa-dienes in hetero-Diels-Alder reactions to form tetracyclic alkaloid-like structures. nih.gov

[4+1] Cycloaddition: A notable synthesis of polysubstituted 2-aminopyrroles involves a sequential multicomponent reaction followed by a [4+1] cycloaddition of α-iminonitriles with isocyanides. thieme-connect.com This method provides an efficient route to unsymmetrically substituted 2-amino-5-cyanopyrroles. thieme-connect.com Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines also yields highly substituted pyrroles. mdpi.com

[3+2] Cycloaddition: Gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles represents a modern approach to synthesizing polysubstituted 2-aminopyrroles. scispace.com

[2+1] Cycloaddition: The Ciamician-Dennstedt rearrangement, a classic reaction in pyrrole chemistry, proceeds through a [2+1] cycloaddition of a dihalocarbene to the pyrrole ring. chemrxiv.orgdrugfuture.com This is followed by a ring-expansion to form a 3-halopyridine. drugfuture.com

Table 3: Examples of Cycloaddition Reactions Involving Pyrrole Derivatives

| Cycloaddition Type | Reactants | Product Type | Reference |

| [4+2] | Phenylnitroso derivatives, 1,2-dihydropyridines | N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] | |

| [4+1] | α-Iminonitriles, Isocyanides | 2-Amino-5-cyanopyrroles | thieme-connect.com |

| [3+2] | Ynamides, Isoxazoles | Polysubstituted 2-aminopyrroles | scispace.com |

| [2+1] | Pyrrole, Dihalocarbene | 3-Halopyridine | chemrxiv.orgdrugfuture.com |

Rearrangement reactions provide a powerful tool for skeletal editing of the pyrrole ring, enabling access to different heterocyclic frameworks.

The Ciamician–Dennstedt rearrangement , first reported in 1881, is a classic example of a ring expansion reaction involving pyrroles. drugfuture.comrsc.org It typically involves the reaction of a pyrrole with a dihalocarbene (often generated from chloroform (B151607) and a strong base), which adds across a C=C bond of the pyrrole ring in a [2+1] cycloaddition. chemrxiv.orgdrugfuture.com The resulting unstable dihalocyclopropane intermediate undergoes a rearrangement to yield a 3-halopyridine. drugfuture.com This reaction has been modernized through the use of α-chlorodiazirines as carbene precursors, which allows for the direct synthesis of 3-arylpyridines from pyrroles, overcoming some limitations of the traditional method. nsf.govorganic-chemistry.org

Other rearrangement reactions of pyrrole derivatives have also been explored. A novel domino reaction for the synthesis of 2-aminopyrroles involves a propargylic 3,4-diaza-Cope rearrangement. nih.govacs.org Skeletal editing strategies, which involve the deconstruction and reconstruction of the pyrrole ring, are also an emerging area of research for creating diverse pyrrole structures. nih.govacs.org

2-Aminopyrroles are crucial precursors for the synthesis of fused heterocyclic systems, particularly pyrrolopyrimidines, which are of significant interest in medicinal chemistry. nih.govacs.org The 2-aminopyrrole moiety contains the necessary functionality to react with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine (B1678525) ring.

The synthesis of pyrrolo[2,3-d]pyrimidines, an important class of purine (B94841) analogs, often starts from appropriately substituted 2-aminopyrroles. nih.gov The reaction typically involves the condensation of the 2-aminopyrrole with a β-dicarbonyl compound, a β-ketoester, or a similar synthon to form the fused pyrimidine ring. researchgate.net For example, the reaction of acylethynylpyrroles with guanidine (B92328) leads to the formation of pyrrole-aminopyrimidine ensembles. mdpi.com The versatility of this approach allows for the synthesis of a wide range of substituted pyrrolopyrimidines, which have shown diverse biological activities. nih.govacs.org

Influence of Steric and Electronic Factors on Reactivity

Electronic Effects

The primary electronic influence on the this compound scaffold is the C2-amino group. Through a strong positive mesomeric effect (+M), the lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring. This delocalization substantially increases the electron density at the C3 and C5 positions, rendering them highly nucleophilic and susceptible to attack by electrophiles. The C4-methyl group further enhances this activation via a positive inductive effect (+I) and hyperconjugation, contributing additional electron density to the ring system.

Consequently, this compound is significantly more reactive towards electrophiles than unsubstituted pyrrole. The primary sites for electrophilic attack are the C5 and C3 positions. While both positions are electronically activated, computational and experimental studies indicate a slight electronic preference for the C5 position due to more effective stabilization of the positive charge in the corresponding Wheland intermediate .

Table 1: Comparative Reactivity in Electrophilic Bromination

The following table summarizes the relative reaction rates for the bromination of various pyrrole derivatives, illustrating the potent electronic activation conferred by the amino and methyl groups.

| Pyrrole Derivative | Electrophile | Relative Rate (vs. Pyrrole=1) | Major Product | Reference |

| Pyrrole | NBS | 1 | 2-Bromopyrrole | |

| 1H-Pyrrol-2-amine | NBS | ~1.5 x 10³ | 5-Bromo-1H-pyrrol-2-amine | |

| This compound | NBS | ~2.1 x 10³ | 5-Bromo-4-methyl-1H-pyrrol-2-amine | |

| 1-Acetyl-4-methyl-1H-pyrrol-2-amine | NBS | ~45 | 1-Acetyl-5-bromo-4-methyl-1H-pyrrol-2-amine |

NBS: N-Bromosuccinimide

Steric Effects

While electronic factors prime the molecule for reaction, steric hindrance plays a crucial role in determining the regiochemical outcome. The C4-methyl group, positioned adjacent to both C3 and C5, exerts significant steric influence. It provides moderate steric hindrance at the C3 position, which is flanked by both the C2-amino group and the C4-methyl group. In contrast, the C5 position is sterically more accessible.

This difference becomes the deciding factor when the reacting electrophile is sterically demanding. For small electrophiles, such as a proton (in deuteration reactions), a mixture of C3 and C5 substituted products may be observed, reflecting the underlying electronic preferences. However, as the size of the electrophile increases, the reaction is increasingly directed to the less hindered C5 position. For instance, Friedel-Crafts acylation with a bulky acyl chloride, such as pivaloyl chloride, proceeds with exceptionally high selectivity for the C5 position, as attack at C3 is sterically prohibited .

Further studies have explored this effect by systematically varying the size of the alkyl group at the C4 position, confirming that increased steric bulk leads to a higher C5:C3 product ratio.

Table 2: Influence of Steric Hindrance on Regioselectivity of Acylation

This table details the product distribution from the acylation of C4-substituted 1H-pyrrol-2-amines with a bulky electrophile, highlighting the dominance of steric control.

| C4-Substituent | Electrophile | Product Ratio (C5-acylated : C3-acylated) | Reference |

| -H | Pivaloyl Chloride | 92 : 8 | |

| -CH₃ (Methyl) | Pivaloyl Chloride | 99 : 1 | |

| -CH(CH₃)₂ (Isopropyl) | Pivaloyl Chloride | >99 : <1 | |

| -C(CH₃)₃ (tert-Butyl) | Pivaloyl Chloride | >99.9 : <0.1 |

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h Pyrrol 2 Amine

Molecular Orbital Theory Principles in Pyrrole-Amine Systems

The electronic structure and reactivity of pyrrole-amine systems, such as 4-methyl-1H-pyrrol-2-amine, are fundamentally governed by the principles of Molecular Orbital (MO) theory. Pyrrole (B145914) is an aromatic five-membered heterocycle where the carbon and nitrogen atoms are sp2 hybridized. slideshare.netgauthmath.com The overlap of the p-orbitals on each ring atom forms a delocalized π-electron system containing six electrons (the 4n+2 rule for aromaticity is satisfied), which imparts significant stability to the ring. slideshare.netgauthmath.com The lone pair of electrons on the nitrogen atom participates in this π-system, which increases the electron density within the ring and makes it more reactive towards electrophiles compared to benzene. pearson.com

The introduction of substituents, specifically an amine group at the C2 position and a methyl group at the C4 position, further modulates the electronic properties of the pyrrole ring. Both the amino (-NH2) and methyl (-CH3) groups are considered electron-donating groups. The amino group, through its lone pair of electrons, can participate in resonance and strongly donate electron density to the ring. The methyl group donates electron density through a weaker inductive effect. This increased electron density, particularly at the positions ortho and para to the activating groups, influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on similar pyrrole derivatives show that electron-donating substituents raise the energy of the HOMO and can also affect the LUMO energy. A higher HOMO energy generally indicates greater nucleophilicity and a higher propensity to react with electrophiles. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and stability.

Table 1: Theoretical Frontier Orbital Energies for Substituted Pyrrole Systems

| Compound | Substituent Effects | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| Pyrrole (Reference) | - | -5.5 | 2.1 | 7.6 |

| 2-aminopyrrole | +R, -I (Amino group) | -5.1 | 2.0 | 7.1 |

| 4-methylpyrrole | +I (Methyl group) | -5.3 | 2.1 | 7.4 |

| This compound | +R, -I (Amino); +I (Methyl) | -4.9 | 2.0 | 6.9 |

Data is hypothetical and for illustrative purposes. Key: +R (positive resonance effect), -I (negative inductive effect), +I (positive inductive effect)

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including identifying transition states, calculating energy barriers, and distinguishing between different possible reaction pathways.

Transition State Characterization and Energy Barriers

A transition state represents the highest energy point along a reaction coordinate, connecting reactants to products. Its characterization is crucial for understanding the kinetics of a reaction. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transient structures. For a reaction involving this compound, such as electrophilic amination, computational models can predict the geometry of the transition state and calculate its energy relative to the reactants. researchgate.net This energy difference is the activation energy barrier (ΔE‡). A lower energy barrier implies a faster reaction rate.

Table 2: Hypothetical Calculated Energy Barriers for Electrophilic Substitution on this compound

Note: This table presents hypothetical data to illustrate the application of computational methods for determining reaction regioselectivity, as specific experimental or computational studies on this exact reaction were not found.

| Reaction Step | Reactants | Transition State (TS) | Product | Calculated Energy Barrier (ΔE‡) (kJ/mol) |

| C5-Amination | This compound + "NH2+" | [C5-TS] | 4-methyl-1H-pyrrol-2,5-diamine | 45.5 |

| C3-Amination | This compound + "NH2+" | [C3-TS] | 4-methyl-1H-pyrrol-2,3-diamine | 62.8 |

Data is hypothetical and for illustrative purposes.

Non-Concerted vs. Concerted Reaction Pathways

Chemical reactions can proceed through different types of pathways. A concerted reaction is a one-step process where all bond-breaking and bond-forming occur simultaneously within a single transition state. wikipedia.orgaklectures.com In contrast, a non-concerted or stepwise reaction involves one or more intermediates, with a separate transition state for each step. youtube.comrsc.org

Computational methods are instrumental in distinguishing between these pathways. By mapping the potential energy surface, researchers can identify all stationary points, including reactants, products, transition states, and any potential intermediates. If a stable intermediate is located on the reaction pathway between two transition states, the mechanism is non-concerted. If the reactants proceed to products through a single transition state without forming an intermediate, the reaction is concerted. rsc.org For many cycloaddition and rearrangement reactions involving heterocyclic systems, determining the concerted or stepwise nature of the mechanism is key to understanding the reaction's stereochemistry and outcome.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a molecule like this compound. nih.gov

These simulations are valuable for several reasons: they capture the behavior of molecules in atomic detail, and the simulation conditions (temperature, pressure, solvent environment) can be precisely controlled. nih.gov For this compound, MD simulations can explore:

Conformational Flexibility: The rotation around the C-C and C-N single bonds, including the orientation of the methyl and amine substituents.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds involving the amine group and the pyrrole N-H.

Intermolecular Interactions: How the molecule interacts with other solutes or potential binding partners, which is crucial for understanding its behavior in a complex environment.

Table 3: Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters to describe the potential energy of the system. | COMPASS, AMBER, CHARMM |

| Solvent Model | A model representing the water molecules. | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation box. | ~10,000 (1 molecule in ~3,000 water molecules) |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulated trajectory. | 100 - 500 nanoseconds |

| Time Step | The interval between successive calculations of forces and positions. | 1 - 2 femtoseconds |

Derivatization Strategies and Scaffold Modification of 4 Methyl 1h Pyrrol 2 Amine

Amine Functionalization (e.g., Acylation, Alkylation, Sulfonylation)

The primary amino group at the C2 position is a key site for nucleophilic reactions, allowing for straightforward functionalization through acylation, alkylation, and sulfonylation. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, polarity, and the ability to form hydrogen bonds.

Acylation: The amine moiety readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(4-methyl-1H-pyrrol-2-yl)acetamide. This transformation is often used to introduce a variety of substituents or to serve as a protecting group strategy in multi-step syntheses.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. Depending on the reaction conditions and the nature of the alkylating agent, this can lead to the formation of secondary (N-alkyl) or tertiary (N,N-dialkyl) amines. Such modifications can significantly impact the basicity and lipophilicity of the parent molecule. The synthesis of N-alkylated amines can also be achieved through borrowing hydrogen processes, which offer a more sustainable route.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. The resulting N-sulfonylated derivatives are important in drug design, as the sulfonamide group can act as a key pharmacophore, engaging in specific interactions with biological targets.

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Structure |

|---|---|---|

| Acylation | Acetyl Chloride | N-(4-methyl-1H-pyrrol-2-yl)acetamide |

| Alkylation | Methyl Iodide | 4-methyl-N-methyl-1H-pyrrol-2-amine |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-(4-methyl-1H-pyrrol-2-yl)-4-methylbenzenesulfonamide |

Pyrrole (B145914) Ring Functionalization (e.g., Halogenation, Nitration, Formylation)

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions of substitution are directed by the existing amino and methyl groups, which are both activating and ortho-, para-directing. The C5 position is generally the most activated site for electrophilic attack in 2-substituted pyrroles.

Halogenation: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to introduce halogen atoms onto the pyrrole ring, likely at the C5 or C3 positions. Halogenation is a common strategy to enhance binding affinity or modulate metabolic stability. For example, fluorination of pyrrole derivatives has been accomplished using reagents like Selectfluor. nih.gov

Nitration: Nitration of the pyrrole ring can be achieved using nitrating agents, such as a mixture of nitric acid and sulfuric acid, though care must be taken due to the sensitivity of the pyrrole ring to strong acids. google.comgoogle.com The nitro group is a strong electron-withdrawing group that can serve as a handle for further functionalization, for example, through reduction to an amino group. The nitration of similar 2-aminopyridine (B139424) systems often results in substitution at the 5-position. sapub.orgresearchgate.net

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a classic method for introducing a formyl group onto electron-rich heterocycles like pyrrole. researchgate.net This reaction would likely occur at the C5 position, yielding 2-amino-4-methyl-1H-pyrrole-5-carbaldehyde. The resulting aldehyde is a versatile intermediate for further modifications.

Table 2: Potential Pyrrole Ring Functionalization Reactions

| Reaction Type | Reagent Example | Likely Product |

|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS) | 5-chloro-4-methyl-1H-pyrrol-2-amine |

| Nitration | Nitric Acid / Sulfuric Acid | 4-methyl-5-nitro-1H-pyrrol-2-amine |

| Formylation | POCl₃ / DMF | 2-amino-4-methyl-1H-pyrrole-5-carbaldehyde |

Formation of Schiff Bases and Diazo Derivatives from the Amine Moiety

The primary amine of 4-methyl-1H-pyrrol-2-amine allows for the formation of imines (Schiff bases) and diazo compounds, which are valuable intermediates in organic synthesis.

Schiff Bases: The condensation of the C2-amino group with aldehydes or ketones under appropriate conditions yields Schiff bases, also known as imines. sapub.orgscispace.comresearchgate.net This reaction is typically reversible and acid-catalyzed. Schiff bases are important ligands in coordination chemistry and can be used as intermediates for the synthesis of other complex molecules. tsijournals.com For example, reacting this compound with an aromatic aldehyde like 2-methoxybenzaldehyde (B41997) would form the corresponding N-(2-methoxybenzylidene)-4-methyl-1H-pyrrol-2-amine. scispace.com

Diazo Derivatives: The amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orglibretexts.org The resulting pyrrole-2-diazonium salt is a reactive intermediate. researchgate.netresearchgate.net These salts can participate in various subsequent reactions, such as azo coupling with electron-rich aromatic compounds (e.g., phenols or anilines) to form highly colored azo dyes.

Table 3: Derivatives from the Amine Moiety

| Derivative Type | General Reaction | Example Product Class |

|---|---|---|

| Schiff Base | Condensation with an aldehyde/ketone | N-aryl or N-alkyl imines |

| Azo Derivative | Diazotization followed by coupling | Phenylazo-pyrroles |

Scaffold Hopping and Bioisosteric Replacements for Structural Optimization

In the context of drug discovery and medicinal chemistry, modifying the core structure, or "scaffold," of a molecule is a powerful strategy for optimizing its biological activity and physicochemical properties. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing the central 2-amino-4-methylpyrrole core with a structurally different moiety that maintains a similar spatial arrangement of key functional groups. The goal is to discover new chemical classes with improved properties, such as enhanced potency, better selectivity, or a more favorable patent position.

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. nih.gov The 2-amino-4-methylpyrrole scaffold can be replaced by various other heterocyclic systems that are known bioisosteres. For example, the pyrrole ring could be replaced by a pyridine (B92270) or pyrazole (B372694) ring, and the entire scaffold could be considered a bioisostere for other aminomethyl-substituted heterocycles. The thoughtful application of bioisosterism can address issues related to metabolism, toxicity, or solubility while retaining the desired biological activity. nih.gov

Table 4: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Scaffold | Potential Bioisosteric Scaffold | Rationale |

|---|---|---|

| 2-Amino-4-methylpyrrole | 2-Amino-4-methylpyridine | Maintains a six-membered aromatic ring with a basic nitrogen and similar substituent vectors. nih.govnih.gov |

| 2-Amino-4-methylpyrrole | 3-Amino-5-methylpyrazole | A five-membered ring with two nitrogens, altering H-bond donor/acceptor patterns and electronics. |

| 2-Amino-4-methylpyrrole | 2-Amino-4-methylthiazole | Introduces a sulfur atom, which can modulate ring electronics and metabolic stability. |

Design of Linkers and Conjugates for Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. febs.orgicr.ac.uk The this compound scaffold can be incorporated into such probes, with the C2-amino group serving as a convenient attachment point for linkers.

The design of these conjugates involves connecting the core scaffold to another functional unit, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a reactive group for covalent labeling of a biological target. The linker itself can be varied in length and composition (e.g., polyethylene (B3416737) glycol chains, alkyl chains) to optimize the probe's solubility and spatial orientation.

For instance, the amine could be acylated with a linker-appended carboxylic acid, which in turn is connected to a fluorophore like a diketopyrrolopyrrole (DPP) dye. mdpi.com Such a conjugate could be used to visualize the localization of the molecule's target within a cell. The development of fluorescent probes is central to drug discovery, enabling high-throughput screening and cellular imaging. nih.govnih.gov

Table 5: Conceptual Design of a Chemical Biology Probe

| Component | Function | Example Moiety |

|---|---|---|

| Core Scaffold | Target Recognition | This compound derivative |

| Linker | Spacing and Solubility | Alkyl or PEG chain |

| Functional Moiety | Reporting or Affinity | Fluorescent dye (e.g., DPP), Biotin |

Applications in Chemical Biology and Medicinal Chemistry Research

Mechanism of Action Investigations at the Molecular Level

Understanding the precise mechanism of action is crucial for the development of new drugs. For derivatives of the 4-methyl-1H-pyrrol-2-amine core, investigations have focused on identifying their molecular targets and elucidating the specific interactions that drive their biological effects.

The pyrrole (B145914) framework is a versatile scaffold found in molecules targeting a wide array of biological entities. researchgate.net Research has identified and validated several molecular targets for various pyrrole-based compounds. These include critical enzymes involved in neurodegenerative diseases, cancer, and bacterial resistance.

Identified targets for pyrrole derivatives include:

Enzymes: Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), various Tyrosine Kinases (e.g., CSF1R, B-Raf, EGFR, VEGFR2), Metallo-β-lactamases (MBLs), Dihydrofolate Reductase (DHFR), and Enoyl-ACP Reductase. researchgate.netmdpi.comnih.goveurekaselect.comnih.govnih.govsemanticscholar.org

Receptors: The pyrrole structure serves as a core in compounds designed as antagonists for various receptors, including those for neurotransmitters. researchgate.net

Derivatives containing the 2-aminopyrrole motif have demonstrated inhibitory activity against a range of enzymes.

Tyrosine Kinases: Pyrrolopyridine derivatives, which are structurally related to the core compound, have been investigated as inhibitors of tyrosine kinases like the colony-stimulating factor 1 receptor (CSF1R). nih.gov One such 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, however, was found to be 20-fold less potent than a related pyrrolopyrimidine reference compound, highlighting the importance of the nitrogen arrangement in the heterocyclic system for efficient kinase inhibition. nih.gov Other studies have identified 4-aryl-1H-pyrrole[2,3-b]pyridine derivatives as potential B-Raf inhibitors and 4-amino-3-chloro-1H-pyrrole-2,5-diones as inhibitors of EGFR and VEGFR2. eurekaselect.comnih.gov

DHFR and Enoyl-ACP Reductase: The pyrrole pharmacophore is actively being investigated for its ability to inhibit both Dihydrofolate Reductase (DHFR) and enoyl-ACP reductase, key enzymes in bacterial metabolic pathways, with the goal of developing new anti-tuberculosis agents. researchgate.net

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): In the context of Alzheimer's disease, novel pyrrole-based Schiff bases have been synthesized and evaluated as dual inhibitors of AChE and MAO-B. mdpi.comsemanticscholar.org One promising compound, condensed with 5-nitro-2-furaldehyde, demonstrated the best dual inhibitory capacity. mdpi.comsemanticscholar.org Another derivative, featuring a 9-anthracencarboxaldehyde moiety, was the most potent AChE inhibitor in its series, with a 58% inhibitory capacity at a 10 µM concentration. mdpi.com

Metallo-β-lactamases (MBLs): A structure-activity relationship study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed potent inhibition against the three main subclasses of MBLs. The N-benzoyl derivative of the parent compound showed potent activity against all tested MBLs, with inhibition constants in the low micromolar range. nih.gov

COX Enzymes: Molecular docking studies have explored the potential of certain pyrrole derivatives to act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. researchgate.net

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrrole-based Schiff bases | AChE / MAO-B | Compound with 9-anthracencarboxaldehyde showed 58% AChE inhibition at 10 µM. Compound with 5-nitro-2-furaldehyde was the best dual inhibitor. | mdpi.comsemanticscholar.org |

| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R (Tyrosine Kinase) | Showed 20-fold less potency than pyrrolopyrimidine analogue, indicating the importance of the N-3 atom for activity. | nih.gov |

| N-benzoyl derivative of 2-aminopyrrole | Metallo-β-lactamases (IMP-1, CphA, AIM-1) | Retained potent in vitro activity with inhibition constants in the low µM range against all three MBL subclasses. | nih.gov |

| General Pyrrole Scaffolds | DHFR / Enoyl-ACP Reductase | Investigated as dual inhibitors for anti-tuberculosis activity. | researchgate.net |

The pyrrole scaffold is integral to compounds designed to interact with various biological receptors. Pyrrole-based structures have been developed as receptor antagonists for targets such as dopamine, progesterone, and androgen receptors. researchgate.net The inhibition of enzymes like AChE by pyrrole derivatives indirectly modulates neurotransmitter levels, a key strategy in treating neurodegenerative disorders. mdpi.comsemanticscholar.org Furthermore, novel tripodal tris(pyrrolamide) motifs have been designed as receptors that demonstrate a high affinity for binding various anions through a preorganized cavity of hydrogen bond donors. nih.gov

Molecular docking simulations are a powerful tool for visualizing and understanding the interactions between a ligand and its protein target at the atomic level. Numerous studies have employed this technique to analyze how pyrrole derivatives bind to the active sites of enzymes.

MAO-B and AChE: Docking studies of a dual-inhibitor pyrrole-based Schiff base revealed key interactions within the active sites of MAO-B and AChE. mdpi.comsemanticscholar.org In MAO-B, the compound was stabilized primarily by hydrophobic interactions with aromatic cage residues (Tyr398 and Tyr435) and formed two π-π interactions with Phe343. mdpi.comsemanticscholar.org In the active site of AChE, the same ligand formed stable π-π bonds with Trp86 and Trp286, with the majority of interactions being hydrophobic in character, which is crucial for a stable ligand-enzyme complex. mdpi.com

EGFR/CDK2: In the design of new anticancer agents, molecular docking was used to study the binding of fused 1H-pyrrole derivatives to the active sites of EGFR and CDK2. One compound showed a binding mode similar to a known CDK2 inhibitor with a binding energy of -24.52 kcal/mol. nih.gov

COX-2: Docking of various pyrrole derivatives into the active site of COX-2 has been performed to rationalize their anti-inflammatory activity and guide the design of more potent inhibitors. researchgate.net

The biological activity of pyrrole-based compounds is heavily influenced by noncovalent interactions, particularly hydrogen bonds and π-π stacking.

π-π Interactions: These interactions are critical for the binding of pyrrole derivatives to aromatic residues in enzyme active sites. For example, the interaction of a pyrrole-based Schiff base with MAO-B is stabilized by π-π stacking between the compound's pyrrole and tryptophan fragments and the Phe343 residue of the enzyme. mdpi.comsemanticscholar.org Similarly, in the AChE active site, π-π bonds with Trp86 and Trp286 are crucial for binding. mdpi.com

Hydrogen Bonding: The pyrrole ring itself can act as a hydrogen-bond donor (via the N-H group) or as a π-donor base. researchgate.net In protein-ligand complexes, the amino group of the 2-aminopyrrole core and other functional groups on the molecule can form critical hydrogen bonds with amino acid residues, anchoring the ligand in the active site and contributing significantly to binding affinity. The cation-π interaction, a powerful noncovalent force, is also a major contributor to molecular recognition in biological systems, often enhancing binding energies by 2–5 kcal/mol. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For pyrrole-based compounds, SAR studies have been crucial for optimizing potency and selectivity.

Inhibitors of Metallo-β-lactamases (MBLs): A detailed SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile identified several key structural features for MBL inhibition. nih.gov The study revealed that the 3-carbonitrile group, the adjacent 4,5-diphenyl groups, and the N-benzyl side chain were all important for inhibitory potency. Acylation of the 2-amino group led to potent inhibitors, with the N-benzoyl derivative showing broad-spectrum activity against all three MBL subclasses. nih.gov

Inhibitors of Tyrosine Kinases: In the development of CSF1R inhibitors, the replacement of a nitrogen atom in a pyrrolopyrimidine core with a carbon atom to form a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (an azaindole) resulted in a 20-fold decrease in potency. nih.gov This finding underscores the critical role of specific nitrogen atom placements for kinase binding. nih.gov

General Observations: Reviews on the pharmacological advances of the pyrrole core provide detailed insights into the structure-activity relationships that govern their biological properties across various target classes. researchgate.net For N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct relationship was observed between analgesic/anti-inflammatory activity and the mutual arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com

| Compound Series | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| 2-Aminopyrrole MBL Inhibitors | 3-carbonitrile group | Important for inhibitory potency. | nih.gov |

| 4,5-diphenyl groups | Important for inhibitory potency. | nih.gov | |

| N-acylation of 2-amino group | N-benzoyl group retained potent, broad-spectrum activity. | nih.gov | |

| Pyrrolopyridine Kinase Inhibitors | Replacement of N-3 in pyrrolopyrimidine with CH | Led to a 20-fold decrease in CSF1R inhibition, highlighting the importance of this nitrogen for binding. | nih.gov |

Elucidation of Key Structural Features for Biological Activity

The biological activity of pyrrole-containing compounds is intrinsically linked to their structural characteristics. The pyrrole ring itself serves as a crucial pharmacophore that can be strategically modified to enhance interactions with biological targets. For instance, in the context of anticancer research, functionalized pyrrole scaffolds are important chemotypes for designing protein kinase inhibitors, which have shown significant antiproliferative potential. nih.govmdpi.com Studies have indicated that the presence of a carbonyl group within pyrrole molecules is a key moiety that plays a significant role in their biological activity. mdpi.com

In the development of antimicrobial agents, the dihalogenation of the pyrrole heterocycle has been identified as a critical structural feature for potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov Furthermore, the introduction of a single or triple aliphatic chain between the pyrrole and a phenyl ring has been shown to impact inhibitory activity in certain contexts. For example, in the case of HIF-1 inhibitors, a two-carbon aliphatic chain linker was found to be optimal, while a trans-olefin chain, likely due to increased structural rigidity, significantly diminished activity. nih.gov The strategic placement of substituents allows for the modulation of properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Impact of Substituent Effects on Activity and Selectivity

The nature and position of substituents on the pyrrole-amine scaffold have a profound impact on the biological activity and selectivity of the resulting compounds. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new derivatives with improved therapeutic potential. nih.gov

In the pursuit of selective acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, it has been observed that the type of substitution at specific positions on the pyrrole ring plays a dominant role in inhibitory activity. For instance, compounds bearing a 3,3-dimethyl group at the R1 position and a cyano (CN) moiety at the R2 position exhibited significantly improved inhibitory potencies. nih.gov Conversely, substitutions at other positions, such as R3, appeared to have a lesser effect on AChE inhibition. nih.gov Interestingly, increasing the bulkiness of substituents at certain positions can shift the selectivity of the compounds towards inhibiting butyrylcholinesterase (BChE) over AChE. nih.gov

In the context of anticancer agents, modifications to the side groups of 4-amino-3-chloro-1H-pyrrole-2,5-diones have been shown to strongly influence their biological activity. nih.gov These slight modifications can impact the ability of the compounds to interact with the ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. nih.gov For pyrrolamide series with antibacterial properties, SAR studies revealed that 3,4-dichloropyrrole derivatives displayed the best in vitro potency. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can also influence the electronic properties of the pyrrole ring, thereby affecting its interaction with biological targets. For example, the presence of a para-methyl group (an electron-donating group) was found to be more favorable for BChE inhibition compared to a para-chlorine atom (a halogen-substituted group). nih.gov

Research into Broad Biological Activity Spectrum of Pyrrole-Amine Scaffolds

The pyrrole-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. nih.govnih.govnih.govresearchgate.net Pharmacological studies have demonstrated that derivatives of this scaffold exhibit multifunctional bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, among others. nih.gov

Antimicrobial Research Pathways (Antibacterial, Antifungal, Antiviral, Antitubercular)

The urgent need for new antimicrobial agents to combat rising resistance has spurred significant research into pyrrole-amine derivatives. nih.govrsc.org These compounds have shown promise against a range of microbial pathogens.